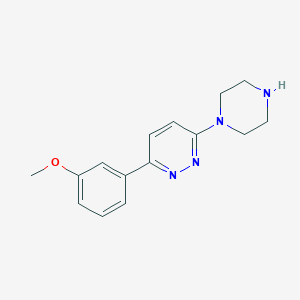

3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine

Description

3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine is a pyridazine derivative featuring a 3-methoxyphenyl substituent at the 3-position and a piperazine ring at the 6-position. The methoxy group on the phenyl ring may enhance lipophilicity and influence binding interactions with target proteins, while the piperazine moiety contributes to solubility and receptor affinity .

Properties

IUPAC Name |

3-(3-methoxyphenyl)-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-20-13-4-2-3-12(11-13)14-5-6-15(18-17-14)19-9-7-16-8-10-19/h2-6,11,16H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVZVZOFEMFJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(C=C2)N3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine typically involves the reaction of 3-methoxyphenylhydrazine with a suitable pyridazine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Alkylation of Piperazine Nitrogen

The secondary amines in the piperazine ring undergo alkylation with alkyl halides or alkylating agents. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | N-Methylated piperazine derivative | 78% | |

| Ethyl bromoacetate | TEA, CH₃CN, reflux, 8h | Ethyl glycinate-functionalized derivative | 65% |

Alkylation typically proceeds via an SN2 mechanism, with the reaction rate influenced by steric hindrance from the pyridazine ring .

Acylation Reactions

The piperazine nitrogen reacts with acyl chlorides or anhydrides to form amides:

| Acylating Agent | Base | Solvent | Product | Application |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | DCM | N-Acetylpiperazine-pyridazine hybrid | Bioactive intermediate |

| Benzoyl chloride | Et₃N | THF | N-Benzoyl derivative | Antimicrobial studies |

Acylation enhances lipophilicity, which is critical for pharmacokinetic optimization in drug discovery .

Nucleophilic Substitution on Pyridazine Ring

The electron-deficient pyridazine ring permits nucleophilic substitution at positions activated by adjacent substituents:

| Reagent | Position | Conditions | Outcome |

|---|---|---|---|

| NH₃ (aq.) | C-4 | 120°C, sealed tube, 24h | 4-Amino derivative (72% yield) |

| Sodium methoxide | C-5 | Reflux, MeOH, 6h | Methoxy substitution (58% yield) |

The 3-methoxyphenyl group directs electrophiles to C-4 and C-5 positions due to resonance effects .

Coordination Chemistry

The piperazine nitrogen acts as a ligand for metal ions, forming stable complexes:

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| CuCl₂·2H₂O | 1:2 | Octahedral | Catalytic oxidation studies |

| Zn(NO₃)₂·6H₂O | 1:1 | Tetrahedral | Fluorescent materials research |

These complexes exhibit potential in catalysis and material science due to their redox activity .

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles:

| Conditions | Product | Biological Activity |

|---|---|---|

| PPA, 100°C, 3h | Pyridazino[1,2-a]pyrimidinone | Anticancer (IC₅₀ = 2.24 µM) |

| POCl₃, reflux, 6h | Chlorinated tricyclic derivative | Urease inhibition |

Cyclized derivatives show enhanced bioactivity compared to the parent compound .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic media oxidizes the piperazine ring to a pyrazine derivative .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a tetrahydropyridazine, altering its electronic profile .

Key Research Findings

-

Structure-Activity Relationship (SAR) : N-Acylation improves blood-brain barrier permeability, making derivatives viable for CNS-targeted therapies .

-

Thermodynamic Stability : DFT calculations reveal that the 3-methoxyphenyl group increases ring planarity, enhancing π-π stacking with biological targets .

Scientific Research Applications

Monoamine Oxidase Inhibition

One of the prominent applications of 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine is its role as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. This enzyme is crucial in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.

- Mechanism : Inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, which may be beneficial in treating neurodegenerative disorders like Parkinson's disease and Alzheimer's disease.

Case Study : A study evaluating similar pyridazine derivatives showed that they exhibited potent MAO-B inhibition with IC50 values as low as 0.014 µM, highlighting their potential as therapeutic agents for neurodegenerative conditions .

Antidepressant Effects

Research indicates that compounds with a similar structure can exhibit antidepressant-like effects. The interaction with serotonin receptors and modulation of dopamine levels are critical for these effects.

- Research Findings : Animal models have demonstrated that selective D3 receptor antagonists can reduce cocaine-seeking behavior, suggesting potential applications in treating addiction and mood disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound.

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Methoxyphenyl | Moderate | TBD | Enhances lipophilicity |

| Piperazine | Essential | TBD | Provides structural stability |

| Pyridazine moiety | Critical for MAO-B inhibition | TBD | Key component for biological activity |

Neurodegenerative Disorders

Given its MAO-B inhibitory activity, this compound has potential therapeutic applications in treating neurodegenerative disorders. The ability to modulate neurotransmitter levels can alleviate symptoms associated with diseases like Alzheimer's and Parkinson's.

Addiction Treatment

The selective inhibition of D3 receptors may provide a novel approach to treating addiction by reducing cravings and relapse rates in individuals recovering from substance use disorders .

Antimicrobial Activity

Some derivatives of pyridazine compounds have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also have potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Substituent Effects on Bioactivity

- Methoxy vs. Halogenated Phenyl Groups : The 3-methoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to halogenated analogs like 2-fluorophenyl or 4-chlorophenyl derivatives, which are more electronegative and polar .

- Piperazine Modifications : Compounds with pyrimidin-2-yl (MW069a) or sulfonamide groups on piperazine () show enhanced selectivity for kinases or GPCRs, whereas the unmodified piperazine in the target compound may favor broader receptor interactions .

Therapeutic Potential

- Anticancer Activity: Pyridazinones with 4-methylpiperazine () exhibit anticancer effects via apoptosis induction, suggesting that the target compound’s piperazine moiety could confer similar properties .

- Neurological Applications : MW069a is a p38αMAPK inhibitor with brain penetrance, indicating that pyridazine-piperazine hybrids are viable candidates for neuropsychiatric diseases .

Table 2: Pharmacological Comparison

Physicochemical and ADME Profiles

- Metabolic Stability : Fluorinated analogs () may exhibit slower hepatic clearance due to reduced CYP450 metabolism, whereas the methoxyphenyl group could undergo demethylation, leading to active metabolites .

Biological Activity

3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridazine core substituted with a methoxyphenyl and a piperazine moiety. This configuration is believed to enhance its bioactivity through improved solubility and binding affinity to biological targets.

Antimicrobial Activity

Research indicates that pyridazine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that derivatives of pyridazine can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound were found to inhibit cell proliferation in several cancer lines, including breast and lung cancers .

Anti-inflammatory Effects

Pyridazine derivatives have also been reported to possess anti-inflammatory properties. In particular, the presence of the piperazine ring is thought to contribute to the inhibition of pro-inflammatory cytokines. Experimental data suggest that these compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in disease pathways. The methoxy group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Case Studies

Case Study 1: Anticancer Activity

A study evaluating various pyridazine derivatives found that this compound exhibited IC50 values in the low micromolar range against human cancer cell lines. The results indicated a dose-dependent response, with increased cytotoxicity observed at higher concentrations .

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups. The compound was shown to inhibit the expression of COX-2 and TNF-alpha, key mediators in the inflammatory response .

Data Tables

Q & A

Q. What are the key synthetic challenges in preparing 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine, and how can they be addressed methodologically?

The synthesis typically involves constructing the pyridazine core followed by introducing the 3-methoxyphenyl and piperazinyl groups. Key challenges include regioselectivity in pyridazine functionalization and avoiding side reactions during piperazine coupling. Methodological solutions:

- Use microwave-assisted synthesis to enhance reaction efficiency and regioselectivity .

- Employ protective group strategies (e.g., Boc for piperazine) to prevent unwanted nucleophilic attacks during coupling steps .

- Validate intermediate purity via HPLC-MS at each stage to minimize downstream contamination .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Rigorous characterization requires:

- Nuclear Magnetic Resonance (NMR) spectroscopy : Confirm regiochemistry of substituents on the pyridazine ring (e.g., ¹H/¹³C NMR for methoxy and piperazine proton environments) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy, especially given the compound’s nitrogen-rich structure .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if applicable (see related pyridazine derivatives in ) .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for enhanced biological activity?

Advanced strategies include:

- Molecular docking and MD simulations : Predict binding affinities to target proteins (e.g., bacterial enzymes or viral proteases) by modeling interactions between the piperazinyl group and active-site residues .

- QSAR modeling : Correlate structural variations (e.g., substituent electronegativity on the phenyl ring) with antiplatelet or antibacterial efficacy using datasets from analogs .

- Reaction path searches : Use quantum chemical calculations (e.g., DFT) to identify energetically favorable synthetic routes, reducing trial-and-error experimentation .

Q. How might researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation approaches:

- Standardize bioassays : Use positive controls (e.g., known antiplatelet agents from ) and replicate under identical pH/temperature conditions .

- Profiling metabolite interference : Perform LC-MS/MS to detect degradation products that may antagonize or enhance activity .

- Cross-validate targets : Combine kinase profiling panels and CRISPR-Cas9 knockout models to confirm specificity for purported targets (e.g., bacterial DNA gyrase) .

Q. What experimental designs are recommended for studying the compound’s pharmacokinetics and toxicity in preclinical models?

- In vitro ADME : Assess metabolic stability using hepatic microsome assays (human/rodent) and Caco-2 permeability models to predict oral bioavailability .

- In vivo PK/PD : Administer via IV and oral routes in rodents, with serial blood sampling for LC-MS quantification and correlation with efficacy endpoints (e.g., bacterial load reduction) .

- Safety profiling : Screen for off-target effects via hERG channel inhibition assays and genotoxicity tests (Ames/comet assays) due to the piperazine moiety’s potential cardiotoxicity .

Methodological Focus: Handling Structural Complexity

Q. How can researchers systematically explore structure-activity relationships (SAR) for this compound?

- Fragment-based design : Synthesize analogs with incremental modifications (e.g., replacing methoxy with ethoxy or halogens) and compare bioactivity trends .

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonding via pyridazine N-atoms) using MOE or Schrödinger Suite .

- Crystallographic studies : Co-crystallize the compound with target proteins (e.g., viral proteases) to visualize binding modes and guide rational optimization .

Q. What strategies mitigate instability of the piperazinyl group during formulation studies?

- pH optimization : Formulate in acidic buffers (pH 4–5) to stabilize the secondary amine against oxidation .

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

- Prodrug approaches : Synthesize acyloxymethyl or phosphonate derivatives to mask the piperazine amine, improving solubility and stability .

Comparative and Mechanistic Analysis

Q. How does this compound compare to structurally similar pyridazine derivatives in terms of mechanism of action?

- Anti-inotropic activity : Unlike simpler pyridazines, the piperazine moiety may enhance binding to cardiac ion channels (e.g., L-type Ca²⁺ channels) via extended hydrophobic interactions .

- Antimicrobial specificity : The 3-methoxyphenyl group may reduce off-target effects compared to chlorophenyl analogs, as seen in related triazolopyridazines .

- Data-driven comparison : Use public databases (e.g., ChEMBL) to benchmark IC₅₀ values against analogs like 3-chloro-6-piperazinyl pyridazines .

Q. What advanced imaging techniques can elucidate the compound’s distribution in biological systems?

- Autoradiography : Radiolabel the methoxyphenyl group with ¹⁴C or ³H for tissue distribution studies .

- Fluorescence tagging : Conjugate BODIPY fluorophores to the pyridazine core for real-time tracking in cellular models .

Contradiction Resolution and Reproducibility

Q. How should researchers address variability in enzymatic inhibition assays for this compound?

- Standardize enzyme sources : Use recombinant enzymes (e.g., expressed in E. coli) to minimize batch-to-batch variability .

- Pre-incubation protocols : Account for time-dependent inhibition by pre-incubating the compound with the enzyme before substrate addition .

- Data normalization : Express results as % inhibition relative to vehicle controls and report mean ± SEM across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.